3-Amino-3-(2-chlorothiophen-3-yl)propanamide
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Overview
Description
3-Amino-3-(2-chlorothiophen-3-yl)propanamide is a versatile chemical compound with the molecular formula C₇H₉ClN₂OS and a molecular weight of 204.68 g/mol . This compound is characterized by the presence of an amino group, a chlorothiophene ring, and a propanamide moiety, making it a valuable asset for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-chlorothiophen-3-yl)propanamide typically involves the reaction of 2-chlorothiophene-3-carboxylic acid with ammonia and a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(2-chlorothiophen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorothiophene ring to a thiophene ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-3-(2-chlorothiophen-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chlorothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Amino-3-(3-chlorothiophen-2-yl)propanamide
- 3-Amino-3-(5-chlorothiophen-2-yl)propanamide
- 3-Amino-3-(2-chlorophenyl)propanamide
Comparison: Compared to its analogs, 3-Amino-3-(2-chlorothiophen-3-yl)propanamide offers unique properties due to the specific positioning of the chlorine atom on the thiophene ring. This positioning can influence the compound’s reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various applications .
Properties
Molecular Formula |
C7H9ClN2OS |
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Molecular Weight |
204.68 g/mol |
IUPAC Name |
3-amino-3-(2-chlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11) |
InChI Key |
BPLSWTVIWIEZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(CC(=O)N)N)Cl |
Origin of Product |
United States |
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